2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline
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Description
2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline is a heterocyclic compound. It contains a total of 32 bonds, including 17 non-H bonds, 10 multiple bonds, and 10 aromatic bonds. The structure includes 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, and 1 ten-membered ring . It also contains 1 Pyrazole and 1 Pyrimidine .
Molecular Structure Analysis
The molecular structure of 2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline is complex. It contains a total of 63 bonds, including 39 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 6 double bonds, and 12 aromatic bonds . The structure also includes 5 six-membered rings, 2 ten-membered rings, 4 secondary amides (aliphatic), 1 guanidine derivative, and 1 tertiary amine (aliphatic) .Scientific Research Applications
Antitumor Properties
Pyrazolo[1,5-a]quinazolines have garnered significant attention due to their potential as antitumor agents. Researchers have explored their inhibitory effects on cancer cell growth and proliferation. These compounds exhibit promising activity against various cancer types, making them valuable candidates for drug development .
Enzymatic Inhibition
The pyrazolo[1,5-a]quinazoline core has been investigated for its ability to inhibit specific enzymes. These compounds can modulate enzymatic activity, potentially leading to therapeutic applications. Researchers have explored their interactions with kinases, proteases, and other key enzymes .
Photophysical Properties
Pyrazolo[1,5-a]quinazolines possess intriguing photophysical properties. Their unique electronic structure allows them to absorb and emit light in specific wavelength ranges. These properties make them useful in materials science, such as organic light-emitting diodes (OLEDs) and sensors .
Medicinal Chemistry
The synthetic versatility of pyrazolo[1,5-a]quinazolines enables structural modifications, making them valuable in medicinal chemistry. Researchers have explored their use as scaffolds for combinatorial library design and drug discovery. The ability to tailor their periphery allows for targeted modifications .
Combinatorial Library Design
Due to their rigid and planar structure, pyrazolo[1,5-a]quinazolines serve as privileged scaffolds for creating diverse compound libraries. Researchers can systematically modify these compounds to explore new chemical space and identify potential drug candidates .
Drug Discovery
The PP derivatives have been studied extensively, and their synthesis pathways are well-established. By leveraging their structural diversity and functionalization, researchers aim to design rational and efficient drugs based on the pyrazolo[1,5-a]quinazoline core .
properties
IUPAC Name |
2,5-dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-8-7-12-13-9(2)10-5-3-4-6-11(10)15(12)14-8/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRXTYNNCIGXPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CCCC3)C(=NC2=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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